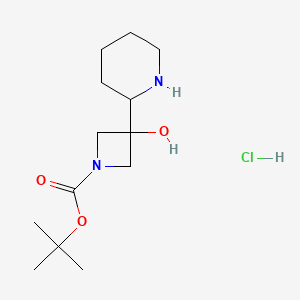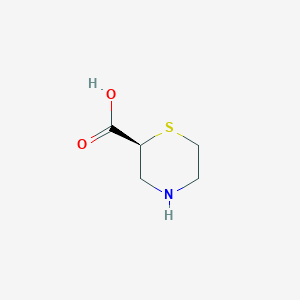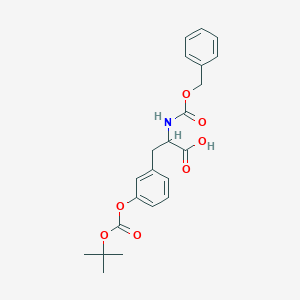![molecular formula C8H5InO5 B15360875 [1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM](/img/structure/B15360875.png)
[1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium, also known as MIL-68 (In), is a metal-organic framework (MOF) compound with the molecular formula C8H4InO5 and a molecular weight of 294.93 g/mol . This compound is characterized by its chemical stability and thermal stability, making it suitable for various applications in catalysis, adsorption, and separation processes .
Preparation Methods
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium can be synthesized using solvent-thermal and hydrothermal methods . These methods involve the reaction of indium salts with 1,4-benzenedicarboxylic acid under controlled temperature and pressure conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or water, and the resulting product is purified through filtration and washing .
Chemical Reactions Analysis
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of indium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state indium compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium involves its ability to interact with various molecular targets through its porous structure. The compound can adsorb and release molecules, making it effective in catalysis and drug delivery applications . The molecular pathways involved include the coordination of indium ions with carboxylate groups, which facilitates the adsorption and release of target molecules .
Comparison with Similar Compounds
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium can be compared with other metal-organic frameworks such as:
UiO-66 (Zr): A zirconium-based MOF known for its exceptional chemical stability and high surface area.
The uniqueness of 1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium lies in its specific indium coordination, which imparts unique properties such as enhanced thermal stability and specific adsorption characteristics .
Properties
Molecular Formula |
C8H5InO5 |
|---|---|
Molecular Weight |
295.94 g/mol |
IUPAC Name |
indium(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.In.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
InChI Key |
HHBHDQUUYDVWPQ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


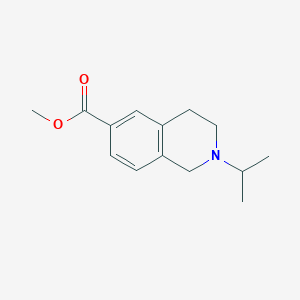

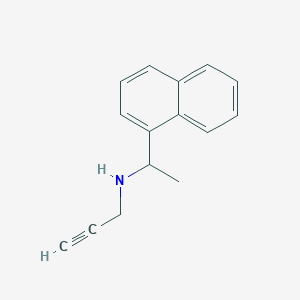
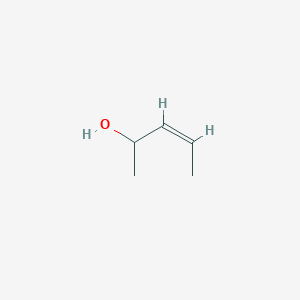
![7-Bromo-2,4-dichloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B15360826.png)

![(2S)-2-amino-3,3-dimethyl-N-[(4-sulfamoylphenyl)methyl]butanamide](/img/structure/B15360845.png)
![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)
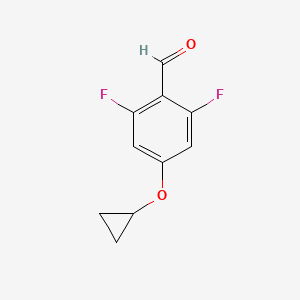
![5-[4-(Trifluoromethoxy)phenyl]-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15360867.png)

